molecular formula C5H6ClN3O4 B11898009 Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride CAS No. 650609-87-3

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B11898009
CAS No.: 650609-87-3
M. Wt: 207.57 g/mol
InChI Key: GILNKOZJVFXYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C5H5N3O4·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride typically involves the nitration of methyl pyrazole-3-carboxylate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The final product is often obtained in high purity through multiple purification steps, including crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

650609-87-3

Molecular Formula

C5H6ClN3O4

Molecular Weight

207.57 g/mol

IUPAC Name

methyl 5-nitro-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C5H5N3O4.ClH/c1-12-5(9)3-2-4(7-6-3)8(10)11;/h2H,1H3,(H,6,7);1H

InChI Key

GILNKOZJVFXYTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.